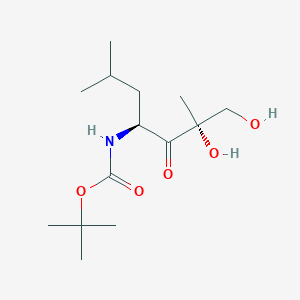
3-O-beta-D-Glucopyranosyl Alternariol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-O-beta-D-Glucopyranosyl Alternariol is a glucosylated derivative of alternariol, a mycotoxin produced by various species of the genus Alternaria. Alternariol and its derivatives are known for their biological activities, including antifungal and anticancer properties . The glucosylation of alternariol enhances its solubility and stability, making it a compound of interest in various scientific research fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-beta-D-Glucopyranosyl Alternariol can be achieved through chemo-enzymatic methods. One approach involves the use of glycosidases, which catalyze the transfer of glucose to alternariol . This method is efficient and allows for the selective glucosylation of alternariol at the 3-O position . The reaction conditions typically involve the use of a suitable buffer, such as Tris-HCl, at an optimal pH and temperature to ensure enzyme activity .
Industrial Production Methods
Industrial production of this compound can be scaled up using biocatalytic processes. Enzymes such as sucrose phosphorylase have been employed for the large-scale production of glucosylated compounds . These processes are advantageous due to their specificity, mild reaction conditions, and environmental friendliness .
Analyse Des Réactions Chimiques
Types of Reactions
3-O-beta-D-Glucopyranosyl Alternariol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the glucopyranosyl moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form deglucosylated alternariol.
Substitution: The glucosyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be employed for substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of glucosylated ketones or aldehydes.
Reduction: Formation of deglucosylated alternariol.
Substitution: Formation of substituted glucosyl derivatives.
Applications De Recherche Scientifique
3-O-beta-D-Glucopyranosyl Alternariol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-O-beta-D-Glucopyranosyl Alternariol involves several pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
Alternariol: The parent compound, known for its genotoxic and mutagenic properties.
Alternariol Monomethyl Ether: A derivative with similar biological activities but different solubility and stability profiles.
Alternariol-3-sulfate: Another derivative with enhanced solubility and different biological activities.
Uniqueness
3-O-beta-D-Glucopyranosyl Alternariol is unique due to its enhanced solubility and stability compared to its parent compound, alternariol . The glucosylation also imparts additional biological activities, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C20H20O10 |
|---|---|
Poids moléculaire |
420.4 g/mol |
Nom IUPAC |
7,9-dihydroxy-1-methyl-3-[(2S,3S,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzo[c]chromen-6-one |
InChI |
InChI=1S/C20H20O10/c1-7-2-9(28-20-18(26)17(25)16(24)13(6-21)30-20)5-12-14(7)10-3-8(22)4-11(23)15(10)19(27)29-12/h2-5,13,16-18,20-26H,6H2,1H3/t13?,16-,17-,18-,20+/m0/s1 |
Clé InChI |
DOYQZZWFQGCFNI-ZHCAXBBDSA-N |
SMILES isomérique |
CC1=CC(=CC2=C1C3=C(C(=CC(=C3)O)O)C(=O)O2)O[C@H]4[C@H]([C@H]([C@H](C(O4)CO)O)O)O |
SMILES canonique |
CC1=CC(=CC2=C1C3=C(C(=CC(=C3)O)O)C(=O)O2)OC4C(C(C(C(O4)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



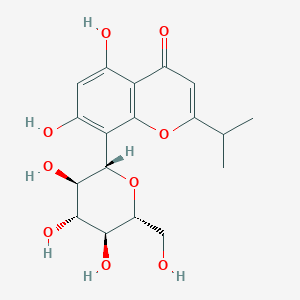
![(2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B13434602.png)
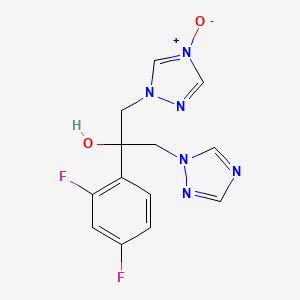
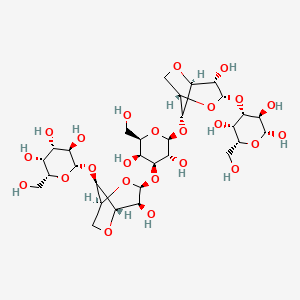
![N7-Des[2-(1H-tetrazol-1-yl)acetyl]-N7-(tert-butylcarbonyl) Cefazolin Sodium Salt](/img/structure/B13434623.png)
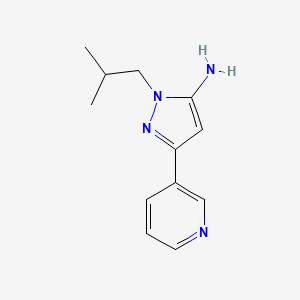
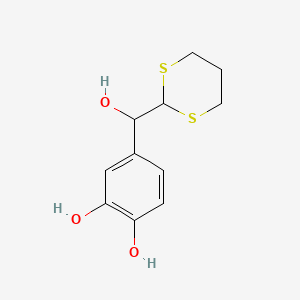

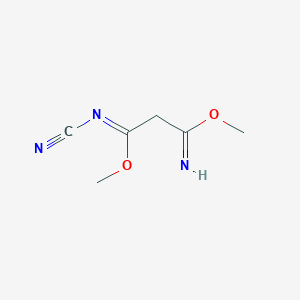
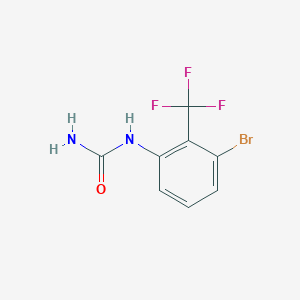

![[2-(3-Hydroxyphenyl)cyclohex-1-enyl]-N,N-dimethylmethanamine Hydrochloride](/img/structure/B13434672.png)
